molecular formula C12H11IO3 B5717085 7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one

7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one

Cat. No.: B5717085
M. Wt: 330.12 g/mol
InChI Key: KIQACMAGTRRKTN-UHFFFAOYSA-N
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Description

7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its unique substitution pattern, which includes ethoxy, iodo, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the iodination of 7-ethoxy-4-methylcoumarin. The iodination reaction can be carried out using iodine and potassium iodide in an aqueous medium. The reaction conditions often include mild temperatures and the presence of a base such as ammonium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The iodo group can be reduced to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted chromenones depending on the nucleophile used.

    Oxidation Reactions: Products include chromenones with additional oxygen-containing functional groups.

    Reduction Reactions: The major product is 7-ethoxy-4-methyl-2H-chromen-2-one.

Scientific Research Applications

7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The ethoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    7-ethoxy-4-methyl-2H-chromen-2-one: Lacks the iodo group, making it less reactive in halogen bonding.

    8-iodo-4-methyl-2H-chromen-2-one: Lacks the ethoxy group, affecting its solubility and bioactivity.

    4-methyl-7-ethoxy-2H-chromen-2-one: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological activity.

Uniqueness

7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-ethoxy-8-iodo-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IO3/c1-3-15-9-5-4-8-7(2)6-10(14)16-12(8)11(9)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQACMAGTRRKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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